6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTORKBUEJKFFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C#N)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with imidazole under specific reaction conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and cyano groups. Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The imidazo[1,2-a]pyridine scaffold, to which 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile belongs, has been extensively studied for its anticancer properties. Various derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Case Study : A study demonstrated that imidazo[1,2-a]pyridines can inhibit specific kinases involved in cancer progression. This compound's structural features may enhance its binding affinity to these targets, making it a candidate for further development as an anticancer agent.
1.2 Antimicrobial Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The introduction of various substituents can modulate this activity.
- Case Study : A series of experiments showed that derivatives with halogen substitutions displayed enhanced antibacterial effects against resistant strains of bacteria, suggesting that this compound could be explored for developing new antibiotics.
Chemical Synthesis
2.1 Synthesis of Novel Derivatives
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique functional groups facilitate reactions such as nucleophilic substitutions and cyclization processes.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives. |
| Cyclization | Can participate in cyclization reactions to create complex structures. |
- Example Reaction : A synthetic pathway involving this compound was reported to yield novel derivatives with potential biological activities by employing various nucleophiles under controlled conditions.
Pharmacological Insights
3.1 Inhibition of Kinases
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of specific kinases involved in cellular signaling pathways related to cancer and inflammation.
- Case Study : The compound was tested against several kinases, demonstrating significant inhibitory activity that could lead to the development of targeted therapies for diseases characterized by aberrant kinase activity.
3.2 Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties due to their ability to modulate neurotransmitter systems.
- Case Study : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, paving the way for potential applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Imidazo[1,2-a]pyridine-3-carbonitrile (Compound 8): This analogue lacks the chloro and cyanomethoxy substituents but retains the nitrile group at position 3. Computational studies confirm the absence of critical electron density points between H-5 and the nitrile, contrasting with analogues bearing stronger electron-withdrawing groups (EWGs) like aldehydes or nitro groups, which induce significant H-bonding interactions .
Substituent Variations in Chlorinated Analogues
- 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde :
Molecular formula C₈H₅ClN₂O (MW: 180.59 g/mol) . The aldehyde group at position 3 induces stronger electron withdrawal than a nitrile, likely increasing electrophilicity at the pyridine ring. This could enhance reactivity in nucleophilic substitution reactions compared to the target compound. - 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine derivatives: Substitution with nitro (position 3) and phenylthio/sulfonyl groups (position 8) confers antitrypanosomal activity, as demonstrated in in vitro studies . The nitro group’s strong electron-withdrawing effect may stabilize charge-transfer interactions critical for bioactivity, a feature absent in the nitrile-bearing target compound.
Physicochemical and Functional Comparisons
Molecular Weight and Functional Group Impact
Biological Activity
6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. Recent studies have highlighted its promising properties, particularly in the fields of antimicrobial and anticancer research.
Structure and Composition
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8ClN4O |
| Molecular Weight | 232.65 g/mol |
| CAS Number | 1809884-83-0 |
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study focused on the synthesis and structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives demonstrated their selective inhibition against Mycobacterium tuberculosis , with no activity against gram-positive or gram-negative pathogens . This specificity suggests that this compound may also possess similar targeted activity.
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridines have been explored extensively. Compounds from this family have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may act on specific signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanism involves:
- Binding to Enzymes : It may inhibit enzymes crucial for microbial survival or cancer cell growth.
- DNA Interaction : Compounds like this can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may influence key signaling pathways that regulate cell survival and apoptosis.
Case Study: Antimycobacterial Activity
A focused library screening of imidazo[1,2-a]pyridine derivatives led to the identification of several compounds with promising antimycobacterial activity. The study highlighted the importance of structural modifications on biological efficacy. For instance, derivatives with electron-withdrawing groups demonstrated enhanced potency against Mycobacterium tuberculosis compared to their unsubstituted counterparts .
Comparative Analysis of Similar Compounds
The biological activities of this compound were compared with other derivatives to assess relative efficacy:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| 2-Ethyl-6-chloro imidazo[1,2-a]pyridine | High | Moderate |
| 4-Methyl imidazo[1,2-a]pyridine | Low | High |
This table illustrates that while some derivatives show high antimicrobial activity, others may excel in anticancer applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing cyano and chlorinated substituents into the imidazo[1,2-a]pyridine scaffold?
- Methodology : Multi-step synthesis involving cyclocondensation of halogenated precursors (e.g., 3-amino-6-chloropyridazine) with α-haloketones, followed by nitration or substitution reactions. For example, chloromethyl intermediates can undergo nucleophilic substitution with cyanide sources (e.g., NaCN) to introduce cyano groups at specific positions .
- Key considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Monitor halogen reactivity hierarchy (Cl vs. Br) for regioselectivity .
Q. How can NMR and HRMS data validate the structure of 6-chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine derivatives?
- Methodology :
- 1H NMR : Identify characteristic shifts for imidazo[1,2-a]pyridine protons (e.g., H-2 at δ 8.2–8.5 ppm, H-7 at δ 7.3–7.6 ppm). Chlorine and cyano groups induce deshielding in adjacent protons .
- 13C NMR : Confirm cyano groups (δ 115–120 ppm) and chlorinated carbons (δ 110–125 ppm). Carbonethoxy groups appear at δ 165–170 ppm .
- HRMS : Match exact mass (<2 ppm error) to theoretical [M+H]+ or [M–Cl]+ fragments .
Q. What solvent systems and catalysts enhance yield in one-pot imidazo[1,2-a]pyridine syntheses?
- Methodology : Use polar aprotic solvents (DMF, DMSO) with AlCl₃ or FeCl₃ as Lewis acids to facilitate cyclization. Microwave-assisted reactions in methanol/water (1:2 v/v) improve efficiency for multi-component reactions .
- Data : Yields increase from ~40% (conventional heating) to 65–70% under microwave conditions .
Advanced Research Questions
Q. How do computational models predict the regioselectivity of electrophilic substitutions on imidazo[1,2-a]pyridine?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For example, C-3 is more electrophilic than C-8 due to resonance stabilization from the pyridine ring .
- Application : Predict preferential acetylation at C-3, validated by experimental yields (e.g., 85% for C-3 acetylated derivatives vs. <10% at C-8) .
Q. What mechanistic insights explain the stability of 6-chloro substituents under SRN1 conditions?
- Methodology : Radical chain mechanisms (SRN1) involve single-electron transfer (SET) from nucleophiles (e.g., thiolates) to chloromethyl intermediates. Chlorine’s high electronegativity stabilizes transition states, suppressing β-elimination. Kinetic studies (Eyring plots) confirm activation energy for Cl retention is lower than for Br (~25 kJ/mol difference) .
Q. How do structural modifications (e.g., cyanomethoxy vs. nitro groups) influence bioactivity in inflammatory models?
- Methodology :
- In vitro : Screen derivatives in LPS-induced macrophage assays (TNF-α/IL-6 suppression). Cyanomethoxy derivatives show 2–3x higher potency (IC₅₀ = 1.2 µM) than nitro analogues (IC₅₀ = 3.5 µM) due to enhanced H-bonding with target proteins .
- In vivo : Evaluate pharmacokinetics (Cmax, t½) in rodent models. LogP values <3 improve bioavailability for cyanomethoxy derivatives vs. nitro compounds (LogP >4) .
Q. What challenges arise in analyzing tautomeric equilibria of imidazo[1,2-a]pyridine derivatives using spectroscopic methods?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
